3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Overview
Description
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a cyano group at the 7-position
Mechanism of Action
Target of Action
The primary targets of 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions
Biochemical Pathways
The compound is synthesized via a chemodivergent process involving α-bromoketones and 2-aminopyridines . The downstream effects of this compound on various biochemical pathways are still under investigation.
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is stored in an inert atmosphere at 2-8°C, suggesting that temperature and atmospheric conditions may play a role in its stability .
Preparation Methods
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. The reaction conditions often involve the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, without the need for a base .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Oxidation and Reduction Reactions: The cyano group at the 7-position can participate in oxidation and reduction reactions, leading to the formation of amides or amines.
Scientific Research Applications
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activity.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Chemical Biology: It is used as a probe in various biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
3-Bromoimidazo[1,2-A]pyridine Derivatives: These compounds have variations in the position and type of substituents, such as different halogens or functional groups.
7-Cyanoimidazo[1,2-A]pyridine Derivatives: These compounds have a cyano group at the 7-position but differ in other substituents.
The uniqueness of this compound lies in its specific combination of a bromine atom at the 3-position and a cyano group at the 7-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHUJAEFUUHBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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